4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
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Overview
Description
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a complex organic compound that features a 1,2,4-oxadiazole ring substituted with a bromophenyl group and a phenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Esterification: The final step involves the esterification of the oxadiazole derivative with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized oxadiazole derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Hydrolysis: Formation of benzoic acid and the corresponding alcohol.
Scientific Research Applications
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its bioisosteric properties and potential biological activities.
Materials Science: It is used in the synthesis of liquid crystalline materials and polymers with unique optical and electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
- 4-Bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline
Uniqueness
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to its combination of a bromophenyl group and a phenyl benzoate moiety, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H13BrN2O3 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
[4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl] benzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-10-6-14(7-11-17)19-23-20(27-24-19)15-8-12-18(13-9-15)26-21(25)16-4-2-1-3-5-16/h1-13H |
InChI Key |
UUBAQJGFMQNZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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